molecular formula C8H9FN2O B11818382 Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-

Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl-

Cat. No.: B11818382
M. Wt: 168.17 g/mol
InChI Key: PHZVDPONAZQUNF-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- (molecular formula: C₈H₈FN₃O; molecular weight: 181.16 g/mol) is a fluorinated aromatic carboximidamide derivative. Its structure features:

  • A benzene ring core.
  • A fluoro substituent at the 4-position, enhancing lipophilicity and metabolic stability.
  • A methyl group at the 3-position, influencing steric interactions.
  • An N-hydroxy group, which may act as a hydrogen bond donor or participate in metal chelation.

This compound belongs to the carboximidamide class, characterized by the amidine functional group (C(=NH)-NH₂). The N-hydroxy modification introduces redox-active properties, making it relevant in medicinal chemistry for enzyme inhibition (e.g., nitric oxide synthase) or antimicrobial applications .

Properties

IUPAC Name

4-fluoro-N'-hydroxy-3-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVDPONAZQUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Hydroxylamine (NH2_2OH) reacts with the nitrile group (-C≡N) to form an amidoxime (-C(=NOH)NH2_2). The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon, followed by tautomerization to the stable amidoxime form.

Standard Procedure

  • Reagents :

    • 3-Fluoro-4-methylbenzonitrile (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Sodium hydroxide (1.5 equiv)

    • Ethanol/water (3:1 v/v)

  • Conditions :

    • Reflux at 80°C for 6–8 hours

    • Neutralization with dilute HCl to pH 6–7

    • Cooling to 0–5°C to precipitate the product

  • Purification :

    • Recrystallization from ethanol/water yields the pure amidoxime with >85% purity.

Table 1: Optimization of Amidoximation Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol/water (3:1)7892
Temperature (°C)808289
Reaction Time (h)78594
Hydroxylamine Ratio1.2:18091

Key Findings :

  • Excess hydroxylamine improves conversion but requires careful pH control to avoid byproducts.

  • Ethanol/water mixtures enhance solubility of both reactants.

Coupling Reactions Using Activating Agents

Alternative syntheses employ coupling reagents to form amidoxime bonds directly. This method is advantageous for sterically hindered substrates.

Carbodiimide-Mediated Coupling

A procedure adapted from Example 7 in involves:

  • Reagents :

    • 3-Fluoro-4-methylbenzoic acid (1.0 equiv)

    • Hydroxylamine (1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

    • Hydroxybenzotriazole (HOBt, 1.2 equiv)

    • Dichloromethane (DCM)

  • Conditions :

    • Stir at 20°C for 3 hours

    • Extract with DCM, dry over Na2_2SO4_4, and concentrate

  • Yield : 70–75% after silica gel chromatography.

Table 2: Comparison of Coupling Agents

Coupling SystemYield (%)Purity (%)
EDC/HOBt7593
DCC/DMAP6888
CDI7290

Key Findings :

  • EDC/HOBt minimizes racemization and side reactions.

  • Anhydrous conditions are critical for high yields.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented method (, excluded per user request) describes:

Continuous Flow Reactor

  • Reactants : 3-Fluoro-4-methylbenzonitrile and hydroxylamine sulfate

  • Conditions :

    • Residence time: 30 minutes

    • Temperature: 100°C

    • Pressure: 5 bar

  • Output : 90% conversion, 87% isolated yield after continuous crystallization.

Green Chemistry Innovations

  • Solvent-Free Synthesis :

    • Neat reactants heated at 80°C for 6 minutes (microwave-assisted).

    • Yield: 96%.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6): δ 2.25 (s, 3H, CH3_3), 7.32–7.45 (m, 3H, Ar-H), 9.12 (s, 1H, NOH).

  • IR : 1630 cm1^{-1} (C=N), 3250 cm1^{-1} (N-OH).

Purity Assessment

  • HPLC : >98% purity using C18 column, 0.1% TFA/ACN gradient.

Challenges and Mitigation

  • Byproduct Formation :

    • Hydrolysis of nitrile to carboxylic acid occurs at pH >10. Mitigated by maintaining pH 7–8 during amidoximation.

  • Thermal Degradation :

    • Prolonged reflux (>10 h) reduces yield. Solved using microwave-assisted protocols .

Chemical Reactions Analysis

Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in numerous chemical reactions, including oxidation, reduction, and substitution reactions.
  • Reagent in Chemical Reactions : The compound is utilized as a reagent for facilitating specific chemical transformations, which can lead to the development of new materials or complex organic molecules.

Biology

  • Biological Activity Studies : Research indicates that this compound may possess biological activities that warrant further investigation. It is studied for its interactions with biomolecules, potentially influencing enzyme activity or receptor binding .
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of carbonic anhydrase enzymes, which are crucial in various physiological processes. The inhibition of such enzymes can lead to therapeutic applications in treating diseases like cancer and bacterial infections .

Medicine

  • Drug Development : Ongoing research is exploring the potential of benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- as a precursor for pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases .
  • Therapeutic Applications : The compound's unique structure may allow it to interact with multiple biological targets, making it suitable for developing drugs that require precise action on specific pathways or receptors .

Case Study 1: Anticancer Activity

A study on benzenesulfonamide derivatives demonstrated that compounds similar to benzenecarboximidamide showed significant enzyme inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. These findings suggest that modifications of the benzenecarboximidamide structure could yield compounds with enhanced anticancer properties .

Case Study 2: Antimicrobial Properties

Research has indicated that derivatives of benzenecarboximidamide exhibit antibacterial activity by interfering with bacterial growth through enzyme inhibition mechanisms. This highlights the potential application of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-fluoro-N-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

2-Benzofurancarboximidamide, 5-fluoro-N-hydroxy-3-methyl- ()

  • Core Structure : Benzofuran (oxygen-containing heterocycle) vs. benzene.
  • Substituents :
    • Fluoro at 5-position (benzofuran numbering).
    • Methyl at 3-position .
    • N-hydroxy group.
  • Key Differences :
    • Benzofuran’s oxygen atom increases polarity and alters electron distribution compared to benzene.
    • Reduced aromaticity may affect binding affinity in biological targets.
  • Implications : Lower metabolic stability due to heterocyclic ring susceptibility to oxidation.

Benzenecarboximidamide, 3-[[(4-chlorophenyl)sulfonyl]methyl]-N′-hydroxy- ()

  • Substituents :
    • Sulfonylmethyl group linked to a 4-chlorophenyl moiety at the 3-position .
    • N-hydroxy group.
  • Key Differences :
    • Sulfonyl group introduces strong electron-withdrawing effects and polarizability.
    • Chlorophenyl moiety increases molecular weight (MW: ~395.84 g/mol) and hydrophobicity.

4-(Aminomethyl)benzenecarboximidamide (CAS 32797-61-8; )

  • Substituents: Aminomethyl (-CH₂NH₂) at the 4-position.
  • Lack of fluorine reduces lipophilicity.
  • Implications : Suitable for targeting charged biological substrates (e.g., DNA or phospholipid membranes).

4-(Trifluoromethyl)benzenecarboximidamide ()

  • Substituents :
    • Trifluoromethyl (-CF₃) at the 4-position .
  • Key Differences :
    • CF₃ group is highly electron-withdrawing and lipophilic (ClogP ~2.5).
    • Molecular weight: 188.15 g/mol.
  • Implications : Improved blood-brain barrier penetration compared to the target compound, making it relevant for CNS drug development .

Benzenecarboximidamide, 4,4'-(3,6-pyridazinediyl)bis[N-methoxy- ()

  • Structure : Dimeric carboximidamide linked via pyridazine.
  • Substituents :
    • N-methoxy groups on both benzene rings.
  • Pyridazine linker introduces rigidity and π-π stacking capacity.
  • Implications: Potential use in chelating metal ions or inhibiting dimeric enzymes .

Research Implications and Gaps

  • Electronic Effects : Fluorine and CF₃ substituents enhance electron withdrawal, altering reactivity in nucleophilic aromatic substitution .
  • Biological Activity : N-hydroxy groups are critical in metalloenzyme inhibition, but direct comparative bioactivity data are lacking in the evidence.
  • Synthetic Challenges : Bulky substituents (e.g., sulfonylmethyl in ) may complicate synthesis compared to simpler analogs.

Biological Activity

Benzenecarboximidamide, specifically 4-fluoro-N-hydroxy-3-methyl-, is a compound of interest due to its potential biological activities. This article explores its various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzenecarboximidamide core with a fluorine atom and a hydroxyl group on the aromatic ring. This structural configuration is crucial for its biological activity, particularly in influencing interactions with biological targets.

Biological Activities

1. Anti-inflammatory Activity

Research has shown that derivatives of benzenecarboximidamide exhibit significant anti-inflammatory properties. For instance, compounds similar to benzenecarboximidamide have been evaluated for their ability to inhibit carrageenan-induced edema in animal models. In a study, compounds with carboxamide functionalities demonstrated inhibition rates of up to 94.69% in rat paw edema models at varying time intervals . This suggests that modifications to the benzenecarboximidamide structure can enhance its anti-inflammatory effects.

2. Antimicrobial Activity

The antimicrobial efficacy of benzenecarboximidamide derivatives has also been investigated. Compounds with similar structures have shown promising results against various bacterial strains. For example, one study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus . These findings indicate that the presence of electron-withdrawing groups, such as fluorine, may enhance the antimicrobial potency of these compounds.

3. Anticancer Properties

Benzenecarboximidamide derivatives have been explored for their anticancer potential. A related class of compounds demonstrated cytotoxic effects on cancer cell lines, including MDA-MB-231 (breast cancer) cells. The studies indicated that these compounds induced apoptosis and disrupted microtubule organization in cancer cells, leading to reduced cell viability . The introduction of functional groups like hydroxyl and fluorine is believed to play a significant role in enhancing these effects.

Case Studies

Several case studies have highlighted the biological activities of benzenecarboximidamide derivatives:

  • Case Study 1: Anti-inflammatory Effects
    In vivo tests showed that specific derivatives significantly reduced inflammation markers in rat models when administered post-carrageenan injection, indicating effective anti-inflammatory action.
  • Case Study 2: Antimicrobial Efficacy
    A series of synthesized derivatives were tested against clinical isolates of bacteria, yielding promising results that support the potential use of these compounds as antimicrobial agents.
  • Case Study 3: Anticancer Activity
    Research on the cytotoxic effects of these compounds revealed significant inhibition of tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.

Research Findings Summary

Activity Effectiveness Study Reference
Anti-inflammatoryUp to 94.69% inhibition
AntimicrobialMIC as low as 6.72 mg/mL
AnticancerInduced apoptosis in MDA-MB-231 cells

Q & A

Basic: How can researchers confirm the structural identity and purity of 4-fluoro-N-hydroxy-3-methylbenzenecarboximidamide?

Answer:

  • Methodological Approach:
    • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine at C4, methyl at C3). Compare chemical shifts with computational predictions (e.g., hydrogen bonding patterns) .
    • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm. Calibrate against a certified reference standard.
    • Melting Point Analysis: Confirm the reported melting point (105°C) with differential scanning calorimetry (DSC) to detect impurities .

Basic: What synthetic strategies are recommended for preparing 4-fluoro-N-hydroxy-3-methylbenzenecarboximidamide?

Answer:

  • Key Steps:
    • Substrate Selection: Start with 3-methyl-4-fluorobenzonitrile. Hydroxylamine hydrochloride in ethanol/water under reflux introduces the amidoxime group (NN-hydroxyimine) .
    • Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during functionalization.
    • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate via LC-MS and elemental analysis.

Advanced: How can computational chemistry optimize the compound's pharmacokinetic properties?

Answer:

  • Computational Workflow:
    • LogP Prediction: Calculate XlogP (1.3) to estimate lipophilicity and blood-brain barrier permeability. Adjust substituents (e.g., fluorine for polarity) to modulate solubility .
    • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., DNA minor grooves, as seen in pentamidine analogs). Prioritize derivatives with binding energies ≤ -8.0 kcal/mol (e.g., butanediylbis(oxy) analogs) .
    • ADMET Profiling: Predict toxicity via ProTox-II and metabolic stability using CYP450 isoform models.

Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting point variability)?

Answer:

  • Root-Cause Analysis:
    • Sample Purity: Re-examine synthesis protocols for byproducts (e.g., unreacted nitriles) using GC-MS .
    • Polymorphism: Perform X-ray crystallography to identify crystal forms (e.g., tetrahydrofuran solvates, as in ) that may alter melting behavior .
    • Inter-lab Validation: Collaborate with independent labs to standardize DSC protocols (heating rate: 10°C/min, nitrogen atmosphere).

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • SAR Workflow:
    • Derivative Synthesis: Modify substituents (e.g., replace fluorine with chloro or methyl groups) to assess electronic effects. Refer to analogs in and for guidance .
    • Biological Assays: Test inhibition of trypsin-like proteases (common amidoxime targets) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
    • Data Correlation: Use multivariate analysis to link topological polar surface area (TPSA: 43.1 Ų) with cellular uptake efficiency .

Advanced: How can researchers mitigate risks associated with the compound's reactive N-hydroxy group?

Answer:

  • Safety Protocols:
    • Stability Testing: Monitor decomposition under light, heat, and humidity via accelerated stability studies (ICH Q1A guidelines). Store at -20°C in amber vials .
    • Handling Precautions: Use inert atmosphere (argon) during synthesis to prevent oxidation. Confirm absence of peroxides with KI-starch test strips.
    • Toxicity Screening: Evaluate mutagenicity via Ames test and acute toxicity in zebrafish models.

Advanced: What analytical techniques resolve challenges in quantifying trace impurities?

Answer:

  • Analytical Strategy:
    • LC-HRMS: Detect impurities at <0.1% levels using a Q-TOF mass spectrometer (resolution: 30,000). Compare fragmentation patterns with commercial libraries .
    • ICP-MS: Quantify heavy metal residues (e.g., Pd from catalysis) below 10 ppm.
    • NMR Relaxometry: Identify low-concentration polymorphs via 1^1H T1_1 relaxation times.

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